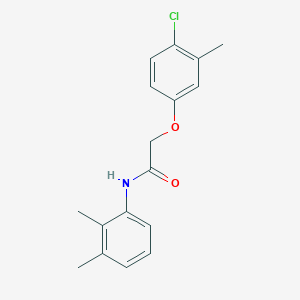![molecular formula C15H21F3N2 B5845702 1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5845702.png)
1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine, also known as WIN 35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in extracellular dopamine levels. WIN 35428 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine 35428 works by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine into the presynaptic neuron. By preventing dopamine reuptake, 1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine 35428 increases extracellular dopamine levels, leading to increased dopamine signaling and activation of downstream pathways.
Biochemical and Physiological Effects:
1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine 35428 has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward and reinforcement, and improved cognitive performance. It has also been shown to be effective in reducing drug-seeking behavior and preventing relapse in animal models of drug addiction.
実験室実験の利点と制限
One of the main advantages of using 1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine 35428 in lab experiments is its high potency and selectivity for the dopamine transporter, which allows for precise manipulation of dopamine signaling. However, one limitation of using 1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine 35428 is its potential for abuse and addiction, which must be carefully monitored in laboratory settings.
将来の方向性
There are several future directions for research on 1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine 35428, including the development of more selective and potent dopamine reuptake inhibitors, the investigation of the role of dopamine in psychiatric disorders such as depression and schizophrenia, and the exploration of the potential therapeutic applications of dopamine reuptake inhibitors in the treatment of addiction and other neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of 1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine 35428, as well as its potential long-term effects on brain function.
合成法
The synthesis of 1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine 35428 involves several steps, including the reaction of 4-chlorobenzyl cyanide with 1-ethyl-4-piperidone to form 1-ethyl-4-(4-chlorobenzyl)piperidin-4-ol. This intermediate is then reacted with trifluoroacetic anhydride to form 1-ethyl-4-(4-trifluoromethylbenzyl)piperidin-4-ol. Finally, the hydroxyl group is replaced with an amine group using ammonium chloride and sodium cyanoborohydride to yield 1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine.
科学的研究の応用
1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine 35428 has been used extensively in scientific research to investigate the role of dopamine in various physiological and pathological processes. It has been shown to be effective in animal models of drug addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). 1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine 35428 has also been used to study the mechanisms underlying reward and reinforcement, as well as the effects of chronic drug exposure on brain function.
特性
IUPAC Name |
1-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2/c1-2-20-9-7-14(8-10-20)19-11-12-3-5-13(6-4-12)15(16,17)18/h3-6,14,19H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPADYZSIAQUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5845624.png)
![2-{[ethyl(4-methylphenyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5845629.png)
![3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5845637.png)

![3-chloro-4-methyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5845652.png)
![2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5845659.png)


![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5845678.png)

![methyl 4-[1,3-bis(benzoylamino)-11-(hydroxyimino)-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B5845695.png)
![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5845699.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5845710.png)